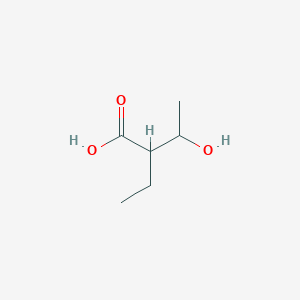

Acide 2-éthyl-3-hydroxybutanoïque

Vue d'ensemble

Description

Synthesis Analysis 2-Ethyl-3-hydroxybutanoic acid is synthesized through various chemical and enzymatic approaches. One method involves the enzymatic reduction of ethyl 4-chloroacetoacetate using whole recombinant cells expressing a secondary alcohol dehydrogenase, leading to high yields and enantiomeric excess without the need for additional NADH (Yamamoto, Matsuyama, & Kobayashi, 2002).

Molecular Structure Analysis Studies have determined the structures of related complexes, such as chromium(V/IV/III)-2-ethyl-2-hydroxybutanoato(2-/1-) complexes in frozen aqueous solutions, through X-ray absorption spectroscopic studies. These structures provide insights into the chemical and physical properties of 2-ethyl-3-hydroxybutanoic acid derivatives (Levina et al., 2004).

Chemical Reactions and Properties Chemical reactions involving 2-ethyl-3-hydroxybutanoic acid include its gas-phase elimination kinetics, revealing the reaction products and providing a detailed kinetic model. Such studies help understand the reactivity and stability of this compound under various conditions (Chuchani, Martín, & Rotinov, 1995).

Physical Properties Analysis The physical properties of 2-ethyl-3-hydroxybutanoic acid derivatives, such as oligomers of (R)-3-hydroxyvaleric acid, have been investigated to understand their behavior in different conditions. Differential scanning calorimetry and wide-angle X-ray diffractometry revealed the formation of hetero-stereocomplexes between poly(l-2-hydroxybutanoic acid) and poly(d-2-hydroxy-3-methylbutanoic acid), indicating a significant impact on their physical properties (Tsuji & Hayakawa, 2014).

Chemical Properties Analysis The chemical properties of 2-ethyl-3-hydroxybutanoic acid, including its reactivity and interaction with other compounds, have been studied through various spectroscopic techniques. EPR and H ENDOR spectroscopy, for example, have been used to examine the solution equilibria of its complexes, shedding light on its chemical behavior in different environments (Branca et al., 1993).

Applications De Recherche Scientifique

Propriétés chimiques et stockage

L'acide 2-éthyl-3-hydroxybutanoïque est un composé chimique avec le numéro CAS : 854851-58-4 . Il a une masse moléculaire de 132,16 et est stocké à une température de 4 °C . Il est disponible sous forme d'huile .

Dépolymérisation des polymères

L'this compound peut être utilisé dans la dépolymérisation de polyesters tels que l'acide polylactique (PLA) et le poly(3-hydroxybutyrate) (PHB) . Ces polyesters sont utilisés dans diverses applications telles que l'emballage alimentaire ou l'impression 3D . Le processus de dépolymérisation est effectué à l'aide d'alcools aliphatiques bio-basés, à savoir le méthanol et l'éthanol, en présence d'acide paratoluènesulfonique (p-TSA) comme catalyseur à une température de 151 °C .

Production d'esters alkyliques

La dépolymérisation de polyesters comme le PLA et le PHB peut produire des esters alkyliques de l'acide lactique et de l'acide 3-hydroxybutanoïque . La confirmation de la structure des produits est effectuée par FT-IR, MS, RMN 1H et RMN 13C .

Modification en molécules polymérisables

Les lactates alkyliques et les 3-hydroxybutyrates synthétisés peuvent être modifiés en molécules polymérisables en utilisant l'anhydride méthacrylique comme réactif et le 2-éthylhexanoate de potassium comme catalyseur à une température de 80 °C . Tous les esters alkyliques ont été méthacrylés pendant 24 h, garantissant un rendement quantitatif (qui dans tous les cas a atteint des valeurs égales ou supérieures à 98 %) .

Quantification du poly(3-hydroxyalcanoate) bactérien

L'acide 2-éthyl-2-hydroxybutanoïque, un composé similaire à l'this compound, a été utilisé comme étalon interne lors de la quantification du poly(3-hydroxyalcanoate) bactérien à chaîne moyenne par chromatographie en phase gazeuse .

Cinétique chimique

La cinétique chimique de l'this compound peut être étudiée à l'aide de diverses méthodes . Cela comprend l'obtention de courbes de potentiel analytiquement à partir de la théorie des perturbations, le calcul des coefficients de vitesse des réactions de barrière unimoléculaires, etc. .

Safety and Hazards

The safety information for 2-Ethyl-3-hydroxybutanoic acid indicates that it is potentially dangerous. The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Similar compounds often interact with enzymes or receptors involved in metabolic pathways .

Mode of Action

It’s likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

It’s plausible that it could be involved in pathways related to metabolism, given its structural similarity to other metabolic intermediates .

Pharmacokinetics

Its metabolism and excretion would likely involve standard biochemical processes .

Result of Action

Based on its structure, it could potentially influence cellular processes by modulating the activity of target enzymes or receptors .

Analyse Biochimique

Biochemical Properties

2-Ethyl-3-hydroxybutanoic acid plays a significant role in biochemical reactions, particularly as a substrate or intermediate in metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, which facilitate its conversion into other metabolites. These interactions often involve the transfer of electrons or hydrogen atoms, highlighting the compound’s role in redox reactions . Additionally, 2-Ethyl-3-hydroxybutanoic acid can act as a ligand for certain proteins, influencing their conformation and activity.

Cellular Effects

The effects of 2-Ethyl-3-hydroxybutanoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. For instance, it can modulate the expression of genes related to antioxidative stress, such as metallothionein 2 (MT2A), thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, 2-Ethyl-3-hydroxybutanoic acid affects cellular metabolism by serving as a substrate in energy production pathways, impacting overall cellular energy balance.

Molecular Mechanism

At the molecular level, 2-Ethyl-3-hydroxybutanoic acid exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, its interaction with dehydrogenases can lead to the reduction or oxidation of the compound, influencing metabolic flux . Additionally, 2-Ethyl-3-hydroxybutanoic acid can affect gene expression by acting as a signaling molecule, thereby modulating the transcription of target genes involved in metabolic and stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-3-hydroxybutanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethyl-3-hydroxybutanoic acid remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro or in vivo can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Ethyl-3-hydroxybutanoic acid vary with different dosages in animal models. At low doses, the compound may enhance metabolic activity and stress response mechanisms. At high doses, it can exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis . Threshold effects are observed, where a specific dosage range elicits a beneficial response, while doses beyond this range lead to adverse effects.

Metabolic Pathways

2-Ethyl-3-hydroxybutanoic acid is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. It interacts with enzymes such as dehydrogenases and oxidoreductases, facilitating its conversion into other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Ethyl-3-hydroxybutanoic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its accumulation in certain tissues may enhance its effects on cellular processes.

Subcellular Localization

The subcellular localization of 2-Ethyl-3-hydroxybutanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its presence in the mitochondria can influence energy production and metabolic processes, while its localization in the cytoplasm may affect signaling pathways and gene expression.

Propriétés

IUPAC Name |

2-ethyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBSGNFITSHAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

![1,3,5,7-Tetrakis[4-(diacetoxyiodo)phenyl]adamantane](/img/structure/B1253586.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)